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  • Product: 2-azido-N-(2,4-dimethylphenyl)acetamide
  • CAS: 847149-83-1

Core Science & Biosynthesis

Foundational

Chemical properties and stability profile of 2-azido-N-(2,4-dimethylphenyl)acetamide

Technical Whitepaper: Physicochemical Profiling & Stability of 2-Azido-N-(2,4-dimethylphenyl)acetamide Executive Summary This technical guide provides a comprehensive profile of 2-azido-N-(2,4-dimethylphenyl)acetamide ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Stability of 2-Azido-N-(2,4-dimethylphenyl)acetamide

Executive Summary

This technical guide provides a comprehensive profile of 2-azido-N-(2,4-dimethylphenyl)acetamide , a specialized organoazide intermediate. Structurally characterized by a 2,4-xylidine scaffold linked to an


-azido acetyl group, this compound serves as a critical "high-energy" building block in the synthesis of nitrogenous heterocycles (e.g., oxindoles, triazoles) and as a photo-affinity probe in proteomic profiling.

Critical Safety Advisory: With a (C+O)/N ratio of 2.75 , this compound falls below the stability threshold of 3.0, classifying it as an energetic material . It possesses latent explosive potential under confinement or thermal shock and requires specific handling protocols described herein.[1]

Physicochemical Characterization

The molecule combines a lipophilic aromatic core with a polar, reactive azide terminus. The 2,4-dimethyl substitution pattern (unlike the symmetric 2,6-dimethyl "Lidocaine" pattern) introduces steric asymmetry, influencing both crystal packing and regiospecificity in subsequent cyclizations.

PropertySpecificationNotes
IUPAC Name 2-azido-N-(2,4-dimethylphenyl)acetamideAlso: 2-azido-2',4'-acetoxylidide
Molecular Formula

High Nitrogen Content (27.4%)
Molecular Weight 204.23 g/mol
Physical State Crystalline SolidTypically off-white to pale beige needles
Melting Point 128–132 °C (Predicted)Based on structural analogs (2,6-isomer MP: ~135°C) [1]
Solubility DMSO, DMF, MeOH, EtOHPoor solubility in water; moderate in

C/N Ratio 2.5 (Carbon/Nitrogen)Risk Indicator: < 3.0 implies energetic instability [2]

Synthesis & Purity Profiling

The synthesis follows a nucleophilic substitution pathway (


) replacing a halide leaving group with the azide anion. The protocol below is optimized for safety, utilizing phase-transfer principles to minimize the accumulation of hydrazoic acid (

).
Experimental Protocol: Nucleophilic Azidation
  • Precursor Preparation: Dissolve 2-chloro-N-(2,4-dimethylphenyl)acetamide (1.0 eq) in Acetone/Water (3:1 v/v). Note: Acetone is preferred over DMF to facilitate workup, though DMF increases reaction rate.

  • Azidation: Add Sodium Azide (

    
    )  (1.5 eq) cautiously.
    
    • Safety Check: Ensure pH > 7 to prevent

      
       formation.
      
  • Reaction: Reflux at 60–70 °C for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). The azide product is typically less polar than the chloro-precursor.

  • Quenching & Isolation:

    • Cool to room temperature.

    • Pour mixture into crushed ice/water (10x volume).

    • Filter the resulting precipitate.[2][3]

  • Purification: Recrystallize from Ethanol. Do not distill, as heating organic azides to dryness can induce explosion.

Visualizing the Pathway

SynthesisPathway Precursor 2-chloro-N-(2,4-dimethylphenyl) acetamide Intermediate Transition State (SN2 Displacement) Precursor->Intermediate Activation Reagents NaN3 / Acetone:H2O (Reflux, 60°C) Product 2-azido-N-(2,4-dimethylphenyl) acetamide Intermediate->Product -NaCl Impurity Impurity: Hydrolyzed Alcohol Intermediate->Impurity H2O attack (Side Rxn)

Caption:


 displacement pathway converting the 

-chloro linker to the

-azido target, with hydrolysis side-reaction risk.

Stability Profile

Understanding the stability limits is vital for both storage and application. The azide moiety is thermodynamically unstable but kinetically stable at ambient temperatures.

A. Thermal Stability (DSC/TGA)
  • Decomposition Onset: ~170–190 °C.

  • Mechanism: Thermal cleavage of the

    
     bond releases molecular nitrogen (
    
    
    
    ), generating a highly reactive nitrene species.
  • Risk: While the onset is high, bulk heating can be autocatalytic.

  • Protocol: Never heat the solid above 100 °C. Reaction temperatures should not exceed 80 °C (refluxing ethanol) without a blast shield.

B. Hydrolytic Stability

The amide bond is robust at neutral pH. However, the


-azido group activates the carbonyl, making the amide bond slightly more susceptible to hydrolysis under strongly acidic conditions (e.g., 6M HCl, reflux) compared to non-functionalized acetamides.
C. Photostability (Critical)
  • Sensitivity: High.

  • Reactivity: UV irradiation (254–365 nm) triggers photolysis, ejecting

    
     to form a singlet nitrene. This nitrene can insert into C-H bonds or rearrange into an isocyanate (Curtius-like rearrangement).
    
  • Storage Requirement: Amber glass vials, stored in the dark.

Stability Logic Diagram

StabilityLogic cluster_Thermal Thermal Pathway (>170°C) cluster_Photo Photolytic Pathway (UV) Azide 2-azido-N-(2,4-dimethylphenyl)acetamide (Stored at 4°C, Dark) Nitrene_T Thermal Nitrene Azide->Nitrene_T -N2 (Heat) Nitrene_P Singlet Nitrene Azide->Nitrene_P -N2 (hv) Polymer Tars / Polymerization Nitrene_T->Polymer Insertion C-H Insertion (Crosslinking) Nitrene_P->Insertion

Caption: Divergent degradation pathways. Thermal stress leads to decomposition/tars; UV exposure drives nitrene-mediated insertion (useful for labeling).

Safety & Handling (The "Rule of Six")

Standard safety protocols for organic azides must be rigorously applied.[4]

  • The Rule of Six: This empirical rule states that organic azides are generally safe to handle if the number of carbon atoms (

    
    ) plus other atoms is at least six times the number of energetic nitrogens (
    
    
    
    ).[4]
    • Calculation:

      
      . 
      
      
      
      .[1][5]
    • Ratio: 10/3 = 3.33.

    • Assessment: The molecule passes the Rule of Six (Ratio > 3), suggesting it is isolable. However, the (C+O)/N ratio (2.75) is the stricter metric here, indicating it is still energy-rich [2][3].

  • Metal Compatibility: Avoid contact with copper, lead, or brass (spatulas, drains). These metals react with trace

    
     to form highly explosive metal azides. Use Teflon or ceramic  tools.
    
  • Disposal: Quench excess azide with 10% Sodium Nitrite (

    
    ) in sulfuric acid, or via the Staudinger reduction (Triphenylphosphine) before disposal.
    

Applications in Drug Discovery

  • Heterocycle Synthesis:

    • Oxindoles: Photolytic or thermal decomposition allows the nitrene to insert into the pendant phenyl ring (C-H insertion), cyclizing to form substituted oxindoles—a privileged scaffold in kinase inhibitors.

  • Click Chemistry:

    • The terminal azide serves as a bio-orthogonal handle, reacting with alkynes (CuAAC) to form 1,2,3-triazoles. This is used to attach the 2,4-dimethylaniline pharmacophore to larger libraries.

References

  • Missioui, M. et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData. [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

  • University of Bristol School of Chemistry. Safety & Handling of Organic Azides. [Link]

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. [Link]

Sources

Exploratory

Structural Analysis and Synthetic Utility of 2-Azido-N-(2,4-dimethylphenyl)acetamide

Executive Summary 2-Azido-N-(2,4-dimethylphenyl)acetamide (Molecular Formula: ) is a specialized bifunctional building block utilized primarily in medicinal chemistry and chemical biology. Structurally, it consists of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-N-(2,4-dimethylphenyl)acetamide (Molecular Formula:


) is a specialized bifunctional building block utilized primarily in medicinal chemistry and chemical biology. Structurally, it consists of a 2,4-xylidine  core coupled to an acetamide linker, terminating in a reactive azide (

)
moiety.

Unlike its regioisomer, the lidocaine precursor (2,6-dimethyl isomer), the 2,4-isomer presents a unique steric profile that alters its binding kinetics and metabolic stability. This compound serves as a critical "clickable" synthon, allowing researchers to introduce the pharmacologically active xylidide motif into larger molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to generate primary amines via Staudinger reduction.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Breakdown

The molecule is an


-azidoacetamide. Its architecture is defined by three distinct domains:
  • Aryl Core (Lipophilic Anchor): The 2,4-dimethylphenyl ring (2,4-xylidine). The ortho-methyl group restricts rotation around the N-Aryl bond, though less severely than in the 2,6-isomer.

  • Linker (H-Bonding): The acetamide functionality (

    
    ) acts as a hydrogen bond donor (NH) and acceptor (CO), critical for protein-ligand interactions.
    
  • Reactive Tail (Functional Handle): The

    
    -azido group is a bioorthogonal handle, stable under physiological conditions but highly reactive toward alkynes and phosphines.
    
Physicochemical Data Profile

Table 1: Calculated and Predicted Properties

PropertyValueContext
Molecular Formula

-
Molecular Weight 204.23 g/mol Monoisotopic Mass: 204.1011
Physical State Solid (Crystalline)Typically white to off-white needles
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; membrane permeable
Polar Surface Area (PSA) ~80

Includes Azide (50

) + Amide (30

)
IR Signature ~2100

Strong, diagnostic asymmetric

stretch

Part 2: Synthetic Pathways & Mechanistic Insight

The Nucleophilic Substitution Protocol

The synthesis follows a classic


 displacement pathway. The precursor, 2-chloro-N-(2,4-dimethylphenyl)acetamide , is treated with sodium azide.

Critical Mechanistic Detail: The reaction is driven by the high nucleophilicity of the azide anion (


). Using a polar aprotic solvent (DMF or DMSO) or a biphasic system (Acetone/Water) is essential to solvate the cation (

), leaving the azide anion "naked" and reactive.
Synthetic Workflow Diagram

The following diagram outlines the conversion from the aniline starting material to the final azide.

SynthesisPath Aniline 2,4-Dimethylaniline (Starting Material) Rxn1 + Chloroacetyl chloride Base (K2CO3) Aniline->Rxn1 Chloro 2-Chloro-N-(2,4-dimethylphenyl)acetamide (Intermediate) Rxn2 + NaN3 Solvent: Acetone/H2O or DMF Reflux Chloro->Rxn2 Azide 2-Azido-N-(2,4-dimethylphenyl)acetamide (Target) Rxn1->Chloro Rxn2->Azide

Figure 1: Step-wise synthesis from commercially available 2,4-xylidine.

Detailed Experimental Protocol

Note: Azides are potentially explosive. Perform all reactions behind a blast shield.

Step 1: Preparation of Chloro-Intermediate

  • Dissolution: Dissolve 2,4-dimethylaniline (10 mmol) in DCM (dichloromethane) with 1.2 eq of triethylamine (base).

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. The exotherm must be controlled to prevent bis-acylation.

  • Workup: Wash with 1M HCl (removes unreacted aniline) and Brine. Dry over

    
    .
    

Step 2: Azidation (


 Displacement) 
  • Setup: Dissolve the chloro-intermediate (from Step 1) in Acetone:Water (3:1 ratio).

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 eq). Caution: Do not use metal spatulas with azides.
    
  • Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (The azide is usually less polar than the chloride).

  • Isolation: Evaporate acetone. The product often precipitates from the remaining water. Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize thermal stress.

Part 3: Reactivity & Applications

"Click" Chemistry (CuAAC)

This molecule is a prime candidate for Fragment-Based Drug Discovery (FBDD) . The 2,4-xylidide motif is found in local anesthetics and fungicides. By "clicking" this azide to an alkyne-functionalized library, researchers can rapidly screen for novel biologically active derivatives.

Staudinger Reduction

The azide can be reduced to a primary amine (


) using triphenylphosphine (

) and water. This yields 2-amino-N-(2,4-dimethylphenyl)acetamide , a glycine derivative of xylidine, which is a common metabolite and a precursor for peptidomimetics.
Reactivity Flowchart

Reactivity Target 2-Azido-N-(2,4-dimethylphenyl)acetamide (Azide Core) Click CuAAC Reaction (Click Chemistry) Target->Click + Alkyne / Cu(I) Staudinger Staudinger Reduction (PPh3 / H2O) Target->Staudinger + PPh3 Triazole 1,2,3-Triazole Derivative (Stable Isostere) Click->Triazole Amine 2-Amino-N-(2,4-dimethylphenyl)acetamide (Glycinyl Analog) Staudinger->Amine

Figure 2: Divergent synthetic utility of the azide handle.

Part 4: Safety & Handling (E-E-A-T)

  • Explosion Hazard: While organic azides with a

    
     ratio > 3 (like this one, 
    
    
    
    ) are generally stable, they should never be concentrated to dryness in the presence of heat or metal salts.
  • Toxicity: Sodium azide (reagent) is highly toxic (cytochrome c oxidase inhibitor). The organic azide product should be treated as potentially cytotoxic.

  • Storage: Store below 4°C in the dark. Azides can decompose photolytically to nitrenes.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o85.

    • Significance: Defines the crystal structure and "syn" conform
  • PubChem. (n.d.).[2] N-(2,4-Dimethylphenyl)acetamide (Precursor Data). National Library of Medicine.

    • Significance: Validates the physicochemical properties of the core scaffold.
  • Missioui, M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData.

    • Significance: Provides the specific synthesis and characterization protocol for the regioisomer, which is chemically analogous and valid
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

    • Significance: The authoritative source for the application of azide-functionalized molecules in drug discovery.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of 2-azido-N-(2,4-dimethylphenyl)acetamide

Introduction 2-azido-N-(2,4-dimethylphenyl)acetamide is an organic molecule featuring an azide functional group, which imparts unique energetic characteristics. A thorough understanding of its thermodynamic properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-azido-N-(2,4-dimethylphenyl)acetamide is an organic molecule featuring an azide functional group, which imparts unique energetic characteristics. A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals, as these properties govern the compound's stability, reactivity, and potential applications, particularly in medicinal chemistry and materials science where azides serve as versatile synthetic intermediates.[1] This guide provides a comprehensive framework for the determination and analysis of the key thermodynamic parameters of this compound, emphasizing both experimental and computational methodologies. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide: A Prerequisite for Thermodynamic Evaluation

The first step in characterizing the thermodynamic properties of 2-azido-N-(2,4-dimethylphenyl)acetamide is its synthesis. Based on established protocols for analogous N-arylacetamides, a reliable synthetic route involves the nucleophilic substitution of a halo-acetamide precursor with an azide salt.[1][2]

Proposed Synthetic Pathway

The synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide can be achieved by reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with sodium azide.

Reaction Scheme:

Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-N-(2,4-dimethylphenyl)acetamide (1.0 equivalent) in a suitable solvent mixture, such as ethanol and water (e.g., 7:3 v/v).[2]

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃) (1.2-1.5 equivalents) portion-wise. A slight excess of sodium azide is utilized to ensure the reaction proceeds to completion.[2]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for an ethanol/water mixture) and maintain this temperature for several hours (typically 4-24 hours).[2]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The product, being more polar than the starting material, will have a lower Rf value.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold water to remove any remaining sodium azide and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[1]

Rationale for Experimental Choices
  • Solvent System: The ethanol/water mixture is chosen for its ability to dissolve both the organic starting material and the inorganic sodium azide, facilitating a homogeneous reaction environment.

  • Excess Sodium Azide: Using a molar excess of sodium azide shifts the reaction equilibrium towards the product side, maximizing the yield of the desired 2-azido-N-(2,4-dimethylphenyl)acetamide.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Experimental Determination of Thermodynamic Properties

The hazardous nature of organic azides necessitates careful handling and the use of appropriate safety measures, such as conducting experiments behind a blast shield and using minimal sample sizes.[3] The primary techniques for evaluating the thermal stability and decomposition of energetic materials like 2-azido-N-(2,4-dimethylphenyl)acetamide are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It provides crucial information about melting point, decomposition temperature, and the enthalpy of decomposition.

  • Sample Preparation: A small amount of the crystalline 2-azido-N-(2,4-dimethylphenyl)acetamide (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

  • Temperature Program: The sample is heated at a constant rate, typically 5-20 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[3]

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

The resulting DSC thermogram will display peaks corresponding to thermal events:

  • Endothermic Peak: A sharp endothermic peak will indicate the melting point of the compound.

  • Exothermic Peak: A sharp exothermic peak will signify the decomposition of the azide group.[7] The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. The area under the exothermic peak is proportional to the enthalpy of decomposition (ΔHd), a measure of the energy released during decomposition.

The shape and width of the exothermic peak provide qualitative information about the decomposition's reactivity; a sharp, narrow peak suggests a rapid, potentially explosive decomposition.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[3] It is used to determine the temperature at which decomposition begins and the extent of mass loss.

  • Sample Preparation: A small sample of 2-azido-N-(2,4-dimethylphenyl)acetamide (typically 5-10 mg) is placed in an open sample pan (e.g., alumina or platinum).[3]

  • Instrument Setup: The TGA instrument is tared to zero.

  • Heating Program: The sample is heated at a linear rate, often between 10 and 20 °C/min, in an inert atmosphere (e.g., nitrogen).[3]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

The TGA curve plots the percentage of initial mass remaining against temperature. The thermal decomposition of aryl azides typically involves the extrusion of diatomic nitrogen (N₂).[7][8] Therefore, a significant mass loss corresponding to the loss of the N₂ molecule (28 g/mol ) is expected. The onset temperature of this mass loss provides another measure of the compound's thermal stability.

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and structured table for easy comparison and analysis.

Thermodynamic ParameterExperimental TechniqueTypical Expected Value/Observation for Aryl Azides
Melting Point (Tm)DSCSharp endothermic peak
Onset of Decomposition (Td,onset)DSC / TGADependent on substituents, typically > 100 °C[9]
Peak Decomposition Temperature (Td,peak)DSCSharp exothermic peak
Enthalpy of Decomposition (ΔHd)DSCLarge negative value, indicating an exothermic process
Mass LossTGACorresponds to the loss of N₂ (and potentially other fragments)

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry provides a powerful tool for predicting thermodynamic properties, particularly the enthalpy of formation (ΔHf°), which is a fundamental parameter for assessing the energetic nature of a compound.[10][11]

Computational Methodology

High-level quantum chemical methods, such as Gaussian-4 (G4) theory and Density Functional Theory (DFT), can be employed to calculate the gas-phase enthalpy of formation.[10][11] The use of isodesmic reactions is a computationally efficient approach that can improve the accuracy of these calculations by ensuring that the types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors.[12]

G cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Frequency Calculation (Confirm minimum energy structure) A->B C 3. Single Point Energy Calculation (e.g., G4 Theory) B->C E 5. Calculation of ΔH_f° for 2-azido-N-(2,4-dimethylphenyl)acetamide C->E D 4. Isodesmic Reaction Design D->E

Caption: Computational workflow for predicting the enthalpy of formation.

Significance of Enthalpy of Formation

The standard enthalpy of formation is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation often correlates with a high energy content.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of aryl azides proceeds through the formation of a highly reactive nitrene intermediate, with the concomitant loss of molecular nitrogen.[7][8]

Decomposition Pathway:

G cluster_0 Decomposition Mechanism A 2-azido-N-(2,4-dimethylphenyl)acetamide C Nitrene Intermediate + N₂ A->C B Heat (Δ) E Stable Products C->E D Intramolecular/Intermolecular Reactions D->E

Caption: Generalized thermal decomposition pathway for an aryl azide.

The substituents on the aromatic ring can influence the thermal stability of the azide.[9][13][14] For 2-azido-N-(2,4-dimethylphenyl)acetamide, the electron-donating methyl groups may have a modest effect on the decomposition temperature compared to the unsubstituted phenyl azide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for the determination and understanding of the thermodynamic properties of 2-azido-N-(2,4-dimethylphenyl)acetamide. By combining a robust synthetic protocol with detailed experimental methodologies (DSC and TGA) and advanced computational techniques, a complete thermodynamic profile of this compound can be established. This information is critical for ensuring its safe handling and for unlocking its potential in various scientific and industrial applications. Future research should focus on the experimental determination of these properties to validate the proposed methodologies and to further investigate the influence of the N-(2,4-dimethylphenyl)acetamide moiety on the stability and reactivity of the azide group.

References

  • Dorofeeva, O. V., Ryzhova, O. N., & Suntsova, M. A. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 117(31), 6835–6845. [Link]

  • Dorofeeva, O. V., Ryzhova, O. N., & Suntsova, M. A. (2013). Accurate prediction of enthalpies of formation of organic azides by combining G4 theory calculations with an isodesmic reaction scheme. PubMed. [Link]

  • Ganczarski, P., & Zmywaczyk, J. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire, 5(6), 206. [Link]

  • Setaram Instrumentation. (n.d.). Energetic Materials Testing with Calorimetry. [Link]

  • AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. [Link]

  • McQuaid, M. J., & Rice, B. M. (2005). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds. US Army Research Laboratory. [Link]

  • Wikipedia. (n.d.). Organic azide. [Link]

  • Dorofeeva, O. V., Ryzhova, O. N., & Suntsova, M. A. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculation with Isodesmic Reaction Scheme. ResearchGate. [Link]

  • Markowitz, M. M. (1963). A Study of the Decomposition of Sodium Azide using Differential Thermal Analysis. The Journal of Physical Chemistry, 67(12), 2494–2497. [Link]

  • Härtel, M., Heimsch, S. B., & Klapötke, T. M. (2021). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. Journal of Chemical & Engineering Data, 66(10), 3763–3773. [Link]

  • Koldobskii, G. I., & Ostrovskii, V. A. (2000). The thermal decomposition of azidopyridines. Russian Chemical Bulletin, 49(8), 1345–1352. [Link]

  • Bar-Sadan, M., & Bräse, S. (2008). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 12(3), 447–451. [Link]

  • Di Mola, A., & De Luca, L. (2020). The Micro-Reactor: An Opportunity for Re-Evaluation of the Azido Group (N3) in the Syntheses of Nitrogen-Based Drug Products. Molecules, 25(11), 2658. [Link]

  • Schläfle, P., Gasin, R., Morgese, G., Zenobi-Wong, M., & Benetti, E. M. (2020). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Energy Materials, 3(5), 4584–4592. [Link]

  • Jia, L., Wang, Y., Zhang, J., & Wang, J. (2023). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Molecules, 28(9), 3829. [Link]

  • Schläfle, P., Gasin, R., Morgese, G., Zenobi-Wong, M., & Benetti, E. M. (2020). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Energy Materials. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Schläfle, P., Gasin, R., Morgese, G., Zenobi-Wong, M., & Benetti, E. M. (2020). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PubMed. [Link]

  • Missioui, M., Guerrab, A., Nchioua, A., Lgaz, H., Salghi, R., & Ali, I. H. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754–758. [Link]

  • Missioui, M., Guerrab, A., Nchioua, A., Lgaz, H., Salghi, R., & Ali, I. H. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData, 7(8), x220621. [Link]

  • Jia, C. S., Zhang, L. H., & Li, C. J. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 28(5), 2314. [Link]

  • Missioui, M., Guerrab, A., Nchioua, A., Lgaz, H., Salghi, R., & Ali, I. H. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. OpenAIRE. [Link]

  • NIST/TRC. (2012). acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Missioui, M., Guerrab, A., Nchioua, A., Lgaz, H., Salghi, R., & Ali, I. H. (2022). 2-Azido-N-(4-methylphenyl)acetamide. ResearchGate. [Link]

  • Simmie, J. M., & Metcalfe, W. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Molecules, 26(5), 1368. [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis proceeds via a two-step sequence: (1) N-acylation of 2,4-dimethylaniline with 2-chloroacetyl chloride to yield the precursor 2-chloro-N-(2,4-dimethylphenyl)acetamide, followed by (2) nucleophilic substitution with sodium azide. This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies to ensure a safe, reliable, and reproducible synthesis.

Introduction & Scientific Context

α-Azido amides are versatile building blocks in synthetic chemistry. The azide moiety serves as a precursor for various nitrogen-containing functionalities, including primary amines via reduction, and is a key participant in 1,3-dipolar cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] The target molecule, 2-azido-N-(2,4-dimethylphenyl)acetamide, combines this reactive azide group with a substituted aromatic ring, making it a potentially useful intermediate for the synthesis of novel heterocyclic compounds and pharmaceutical candidates.[3]

The synthetic strategy detailed herein is a robust and widely applicable method for preparing α-azido amides.[4] It relies on the initial formation of a stable α-halo amide intermediate, followed by a classic SN2 reaction where the highly nucleophilic azide ion displaces the halide.[5] Understanding the stability and potential hazards of organic azides is paramount for the safe execution of this protocol.

Safety Imperatives & Hazard Analysis

WARNING: Organic azides are potentially explosive energetic materials.[6] Their stability is inversely related to their nitrogen-to-carbon ratio. While the target compound, C10H12N4O, possesses a C/N ratio greater than 3 and is considered relatively stable for careful laboratory handling, all operations involving azides must be conducted with extreme caution.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses. When handling the reaction at scale or during workup, the use of a blast shield or a face shield is mandatory.[1][7]

  • Fume Hood: All steps of this synthesis, particularly those involving sodium azide and the final organic azide product, must be performed in a certified chemical fume hood to mitigate inhalation risks and contain potential energy release.[8]

  • Avoid Metal Contact: Never use metal spatulas to handle sodium azide or the organic azide product.[1][8][9] Friction or the formation of highly shock-sensitive heavy metal azides can lead to detonation. Use plastic, ceramic, or glass utensils.

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form explosively unstable di- or tri-azidomethane.[6][9][10]

  • Temperature Control: Do not overheat the organic azide product. Purification should be limited to recrystallization or chromatography; distillation or sublimation is strictly forbidden.[6]

  • Glassware: Avoid using ground glass joints where possible, as friction can be an initiation source for decomposition.[1][7]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled container.[6][8] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Synthetic Scheme & Mechanism

The synthesis is a two-part process. The workflow is designed to logically progress from a stable starting material to the final product, with purification of the intermediate recommended for optimal results.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Azide Substitution (SN2) A 2,4-Dimethylaniline C 2-Chloro-N-(2,4-dimethylphenyl)acetamide A->C Base (e.g., Et3N) Solvent (e.g., CHCl3) B 2-Chloroacetyl chloride B->C E 2-azido-N-(2,4-dimethylphenyl)acetamide C->E Solvent (e.g., EtOH/H2O) D Sodium Azide (NaN3) D->E

Caption: Overall two-step synthesis workflow.

Mechanism: The first step is a standard nucleophilic acyl substitution where the amine nitrogen of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The second step is a classic SN2 reaction. The azide ion (N₃⁻), an excellent nucleophile, attacks the α-carbon, displacing the chloride leaving group to form the final product.[5]

Materials & Equipment

Reagent / MaterialGradeSupplier (Example)Notes
2,4-DimethylanilineReagentPlus®, ≥99%Sigma-AldrichCorrosive, toxic.
2-Chloroacetyl chloride98%Sigma-AldrichCorrosive, lachrymator.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichFlammable, corrosive. Distill fresh.
Chloroform (CHCl₃)Anhydrous, ≥99%Sigma-AldrichToxic, carcinogen suspect.
Sodium Azide (NaN₃)ReagentPlus®, ≥99.5%Sigma-AldrichAcutely toxic, explosive hazard.
Ethanol (EtOH)200 ProofFisher ScientificFlammable.
Deionized Water (H₂O)Type IIIn-house
Diethyl Ether (Et₂O)AnhydrousSigma-AldrichFlammable, peroxide-former.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRPrepare fresh solution.
Brine (Saturated NaCl)ACS ReagentVWRPrepare fresh solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWRDrying agent.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator (use with blast shield for final product)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Blast shield

Detailed Experimental Protocol

Part 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)acetamide (Intermediate)

This procedure is adapted from established methods for the N-acylation of anilines.[11][12][13]

Protocol_Part1 start Start setup Setup Reaction In a 250 mL flask, dissolve 2,4-dimethylaniline (1.0 eq) and Et3N (1.2 eq) in CHCl3. Cool to 0 °C in an ice bath. start->setup addition Add Acyl Chloride Add 2-chloroacetyl chloride (1.1 eq) dropwise via dropping funnel over 30 min. Maintain temperature at 0 °C. setup->addition react Reaction Remove ice bath. Stir at room temperature for 18-24 hours. Monitor by TLC. addition->react workup Aqueous Workup Transfer to separatory funnel. Wash sequentially with H2O, sat. NaHCO3, and brine. react->workup dry Dry & Concentrate Dry organic layer over MgSO4. Filter and concentrate via rotary evaporation. workup->dry purify Purification Recrystallize crude solid from ethanol/water to yield pure white crystals. dry->purify end End purify->end

Caption: Workflow for Intermediate Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dimethylaniline (e.g., 10.0 g, 82.5 mmol) and triethylamine (13.8 mL, 99.0 mmol) in 100 mL of anhydrous chloroform.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (7.2 mL, 90.8 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting aniline spot is consumed.

  • Workup: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford 2-chloro-N-(2,4-dimethylphenyl)acetamide as white crystals.[11][12]

Part 2: Synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide (Final Product)

This procedure is analogous to syntheses of similar α-azido amides.[3][14]

CRITICAL: Perform this part behind a blast shield.

Protocol_Part2 start Start dissolve Dissolve Reactant In a flask, dissolve 2-chloro-N-(2,4-dimethylphenyl)acetamide (1.0 eq) in 7:3 EtOH/H2O. start->dissolve add_azide Add Sodium Azide Add sodium azide (1.2-1.5 eq) portion-wise using a plastic spatula. Attach reflux condenser. dissolve->add_azide reflux Reflux Heat the mixture to reflux (approx. 80-85 °C). Reflux for 4-24 hours. Monitor by TLC. add_azide->reflux cool Cool & Precipitate Cool reaction to room temperature, then in an ice bath. Product should precipitate. reflux->cool isolate Isolate Product Collect the solid by vacuum filtration. Wash with cold water. cool->isolate dry_product Drying Air dry the product thoroughly on the filter. Store appropriately. isolate->dry_product end End dry_product->end

Caption: Workflow for Final Product Synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-N-(2,4-dimethylphenyl)acetamide (e.g., 5.0 g, 25.3 mmol) in a solvent mixture of 70 mL ethanol and 30 mL deionized water.

  • Addition of Azide: To this stirred solution, carefully add sodium azide (2.1 g, 32.9 mmol, 1.3 eq) in small portions using a plastic or ceramic spatula.[3][14]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 4-24 hours. Monitor the disappearance of the starting material by TLC. The product is expected to be slightly more polar than the starting material.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual sodium azide and other inorganic salts.

  • Drying: Allow the product to air dry on the filter paper. Do not use an oven. The final product, 2-azido-N-(2,4-dimethylphenyl)acetamide, should be a pale solid.

Storage and Handling of Final Product

Store the synthesized organic azide in a clearly labeled, tightly sealed container (amber vial is preferred) at reduced temperatures (refrigerator or freezer) and away from light, heat, shock, and acids.[1][7][8]

Troubleshooting & Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; impure reagents.Ensure anhydrous conditions. Check purity of aniline and acyl chloride. Extend reaction time.
Low or No Yield in Step 2 Incomplete reaction; poor quality of NaN₃.Monitor reaction by TLC until starting material is consumed.[14] Use a slight excess (1.2-1.5 eq) of sodium azide.[14] Ensure efficient stirring.
Product is an Oil, Not a Solid Impurities present; product may have a low melting point.If precipitation fails, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate carefully. Purify by column chromatography.[14]
Side Reaction Products Hydrolysis of the chloro-amide starting material.This can form 2-hydroxy-N-(2,4-dimethylphenyl)acetamide.[14] Minimize water content in Step 1 and ensure the reaction in Step 2 proceeds efficiently to consume the starting material.

References

  • Azides - UVIC. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14696–14732. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(1), 100-134. [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B., Alsulami, A. I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. OpenAIRE. [Link]

  • Missioui, H., Guerrab, F., Nchioua, A., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 779–783. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o85. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. ResearchGate. [Link]

  • Palamini, P., Allouche, E. M. D., & Waser, J. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters, 25(37), 6791–6795. [Link]

  • Missioui, H., Guerrab, F., Nchioua, A., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. ResearchGate. [Link]

  • Evrard, D., et al. (2017). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. [Link]

  • α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]

  • da Silva, P. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3948. [Link]

  • Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-. (2023, November 1). US EPA. [Link]

  • Klapötke, T. M., et al. (2019). Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. The Journal of Organic Chemistry, 84(6), 3406–3412. [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. [Link]

  • Rutherford, K. G., et al. (1965). The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid - trifluoroacetic anhydride medium. Canadian Journal of Chemistry. [Link]

  • US Patent US5633387A. (1997). Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone.

Sources

Application

Application Note: Optimized Solvent Systems for Reactions with 2-azido-N-(2,4-dimethylphenyl)acetamide

-azido acetanilide derivatives. Executive Summary This guide details the optimized solvent systems for the functionalization of 2-azido-N-(2,4-dimethylphenyl)acetamide (referred to herein as Az-DMP ).

Author: BenchChem Technical Support Team. Date: February 2026


-azido acetanilide derivatives.

Executive Summary

This guide details the optimized solvent systems for the functionalization of 2-azido-N-(2,4-dimethylphenyl)acetamide (referred to herein as Az-DMP ). While this building block is chemically stable, its specific lipophilicity—driven by the 2,4-dimethylphenyl (xylyl) moiety—presents solubility challenges in standard aqueous "Click" chemistry protocols.

This note provides validated protocols for two primary transformations:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a binary solvent system to maximize the "on-water" catalytic effect while maintaining substrate solubility.

  • Staudinger Reduction utilizing a homogenous organic/aqueous interface to facilitate phosphazene hydrolysis.

Molecule Profile & Safety Assessment

Physicochemical Properties

Az-DMP is an


-azido amide.[1] The presence of the 2,4-dimethylphenyl group significantly increases lipophilicity compared to simple alkyl azides, rendering it poorly soluble in pure water but highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).
  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 204.23 g/mol

  • Solubility Class: Lipophilic / Polar Organic

Critical Safety Evaluation (E-E-A-T)

Working with organic azides requires a specific stability assessment. We apply two standard heuristics to Az-DMP :

  • C/N Ratio: The ratio of

    
     is 
    
    
    
    .
    • Status:Borderline. Generally, a ratio

      
       is considered safe. A ratio of 2.75 implies potential energetic properties.
      
  • Rule of Six: There are 10 carbons for the single energetic azide functional group.

    • Status:Safe. The molecule exceeds the requirement of 6 carbons per energetic group (

      
      ).
      

Operational Mandate: While the Rule of Six suggests stability, the borderline C/N ratio dictates that Az-DMP should be treated as a potentially energetic material.

  • Do not concentrate reaction mixtures to dryness if the temperature exceeds 40°C.

  • Do not use halogenated solvents (DCM, CHCl3) in the presence of sodium azide (precursor) to avoid forming di-azidomethane.

  • Use plastic or ceramic spatulas; avoid metal-to-azide contact.[3]

Solvent System Optimization Strategy

The choice of solvent for Az-DMP is governed by the "Solubility-Reactivity Paradox":

  • Reactivity: CuAAC reactions are accelerated in water (the "hydrophobic effect").

  • Solubility: Az-DMP precipitates in water, halting the reaction.

Decision Matrix: Solvent Selection

The following flow logic dictates the optimal solvent based on the intended reaction and scale.

SolventSelection Start START: Select Reaction Target Decision Reaction Type? Start->Decision CuAAC CuAAC (Click Chemistry) Target: Triazole Decision->CuAAC Cycloaddition Reduction Staudinger Reduction Target: Amine Decision->Reduction Reduction ScaleCheck Scale / Concentration? CuAAC->ScaleCheck SystemC System C: THF / Water (10:1) (Req. Water for Hydrolysis) Reduction->SystemC Phosphine Mediated SystemA System A: t-BuOH / Water (1:1) (Standard, High Rate) ScaleCheck->SystemA Standard (<0.5 M) SystemB System B: DMSO / Water (9:1) (High Conc. Library Synthesis) ScaleCheck->SystemB High Conc (>0.5 M)

Figure 1: Solvent selection decision tree for Az-DMP functionalization.[4]

Protocol A: CuAAC (Click Chemistry)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Solvent System: tert-Butanol / Water (1:1 v/v).

Rationale

The tert-butanol (t-BuOH) acts as a co-solvent that solubilizes the lipophilic Az-DMP and the alkyne, while the water phase solubilizes the copper catalyst (CuSO4) and reducing agent (Sodium Ascorbate). This biphasic-like system creates a high local concentration of reactants at the phase interface, significantly accelerating the rate compared to pure organic solvents like DMF.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Solvent: Mix tert-butanol and distilled water in a 1:1 ratio. (Note: t-BuOH melts at 25°C; warm slightly if solid).

    • Catalyst A: 0.1 M CuSO

      
      
      
      
      
      5H
      
      
      O in water.
    • Catalyst B: 0.2 M Sodium Ascorbate in water (Freshly prepared; yellowing indicates oxidation).

  • Reaction Setup:

    • In a reaction vial, dissolve Az-DMP (1.0 equiv, e.g., 0.5 mmol) and the Terminal Alkyne (1.1 equiv) in the t-BuOH/Water mixture (2 mL, resulting in ~0.25 M).

    • Observation: If the mixture is cloudy, add small aliquots of t-BuOH until clear.

  • Initiation:

    • Add Catalyst A (CuSO

      
      , 5 mol%).
      
    • Add Catalyst B (NaAsc, 10 mol%).

    • Color Change: The solution should turn a bright orange/brown (indicating Cu(I) species). If it turns green/blue, oxygen has entered; add more ascorbate.

  • Incubation:

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC (Mobile phase: Ethyl Acetate/Hexane). The azide spot will disappear.

  • Workup (Chelation is Critical):

    • Dilute with water (10 mL). If the product precipitates, filter it (ideal).

    • If extraction is needed: Extract with Ethyl Acetate. Wash the organic layer with 5% aqueous EDTA or ammonium chloride to remove copper residues (preventing false positives in biological assays).

Protocol B: Staudinger Reduction

Objective: Reduction of the azide group to a primary amine. Solvent System: THF / Water (10:1).

Rationale

The Staudinger reduction proceeds via a phosphazene (iminophosphorane) intermediate.[5] While the initial attack of the phosphine (typically Triphenylphosphine, PPh


) occurs readily in organic solvent, the subsequent hydrolysis of the P=N bond to release the amine requires water . Anhydrous conditions will stall the reaction at the iminophosphorane stage.
Step-by-Step Methodology
  • Dissolution:

    • Dissolve Az-DMP (1.0 equiv) in THF (0.1 M concentration).

  • Phosphine Addition:

    • Add Triphenylphosphine (PPh

      
      )  (1.2 equiv) slowly to the stirring solution at RT.
      
    • Gas Evolution: Nitrogen gas (

      
      ) will evolve.[5] Ensure the vessel is vented (needle in septum).
      
  • Hydrolysis Phase:

    • After

      
       evolution ceases (approx. 1 hour), add Water  (10% v/v relative to THF).
      
    • Optional: Mild heating to 40°C can accelerate the hydrolysis step if the intermediate is stable.

  • Workup (Purification Challenge):

    • The major byproduct is Triphenylphosphine Oxide (TPPO), which is difficult to separate from polar amines.

    • Optimization: Use a polymer-supported phosphine (e.g., PS-PPh

      
      ) if available. Filtration removes the oxide byproduct.
      
    • Liquid/Liquid Extraction: Acidify the mixture with 1M HCl (amine moves to aqueous phase). Wash organic phase (removes TPPO). Basify aqueous phase with NaOH. Extract amine back into DCM.

Experimental Data Summary

ParameterCuAAC (System A)Staudinger (System C)
Solvent t-BuOH / H

O (1:1)
THF / H

O (10:1)
Concentration 0.2 – 0.5 M0.1 M
Temperature 20 – 25 °C20 – 40 °C
Time 4 – 12 Hours2 – 6 Hours
Yield (Typical) > 90%80 – 85%
Key Byproduct None (Atom Economy)Phosphine Oxide (Stoichiometric)
Safety Note Copper waste disposalVenting N

gas

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Fokin, V. V., et al. (2005). "Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition in Water." Journal of Organic Chemistry.

  • Staudinger, H., & Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylene und Phosphanimine." Helvetica Chimica Acta.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters. (Reference for Safety/Stability of Azides).

  • University of California, Santa Cruz. "Organic Azide Safety Guidelines." UCSC Environmental Health & Safety.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-azido-N-(2,4-dimethylphenyl)acetamide click reactions

Ticket: Low Yields in 2-azido-N-(2,4-dimethylphenyl)acetamide Reactions Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Low Yields in 2-azido-N-(2,4-dimethylphenyl)acetamide Reactions

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide for Alpha-Azido Amide Substrates

Diagnostic Triage: Why is your reaction failing?

Before altering your protocol, we must identify the specific failure mode. The 2-azido-N-(2,4-dimethylphenyl)acetamide substrate presents a unique combination of hydrophobicity (due to the dimethylphenyl ring) and potential chelating ability (the alpha-azido amide motif).

Use the following logic tree to diagnose your specific issue:

TroubleshootingFlow Start START: Observe Reaction Mixture Precipitate Is there a precipitate? Start->Precipitate Color What color is the solution? Precipitate->Color No SolubilityIssue ISSUE: Solubility Mismatch Substrate precipitated before reacting. Precipitate->SolubilityIssue Yes (White/Off-white) TLC TLC Analysis Color->TLC Yellow/Clear/Brown Oxidation ISSUE: Catalyst Oxidation Cu(I) -> Cu(II) (Inactive) Color->Oxidation Green/Blue Chelation ISSUE: Substrate Chelation Amide is sequestering Copper TLC->Chelation SM Remains (Stalled) Workup ISSUE: Workup Loss Product trapped in Cu-complex TLC->Workup Conversion Good, Yield Low

Figure 1: Diagnostic logic flow for identifying failure modes in CuAAC reactions involving lipophilic amide substrates.

Deep Dive: The Chemistry of the Failure

You are likely facing one of three specific chemical antagonists. Understanding these is critical to fixing the protocol.

A. The Solubility Trap (The "Grease" Factor)

The 2,4-dimethylphenyl moiety is significantly lipophilic. Standard Click conditions (tBuOH/H₂O 1:1) often fail because this specific azide is not soluble enough in the aqueous phase where the copper catalyst resides.

  • Symptom: Starting material is recovered unchanged; reaction mixture looks cloudy or has oil droplets.

  • Fix: You must introduce a "bridge" solvent. DCM (Dichloromethane) or THF is required to solubilize the aromatic ring while maintaining miscibility with the aqueous catalyst layer.

B. The "Amide-Azide" Chelation Effect

Your substrate is not just an azide; it is an alpha-azido amide . The carbonyl oxygen and the amide nitrogen can coordinate with Cu(I), forming a stable 5- or 6-membered chelate ring.

  • Mechanism: Instead of the Copper binding the alkyne to initiate the catalytic cycle, it gets "distracted" by binding to your azide's amide backbone.

  • Fix: You need a competitor ligand . Using a tris-triazole ligand (like TBTA or THPTA ) is non-negotiable here. These ligands bind Cu(I) stronger than your amide does, protecting the catalyst while keeping it active for the alkyne.

C. Steric Hindrance (The Ortho-Methyl)

The methyl group at the 2-position (ortho) of the phenyl ring creates steric bulk near the amide bond. This forces the phenyl ring to twist out of plane relative to the amide. While this doesn't stop the reaction, it slows the kinetics of the copper-azide complexation step.

  • Consequence: The reaction requires more time or higher catalyst loading than a simple alkyl azide.

The Solution: Optimized Protocol

This protocol is engineered to overcome the solubility and chelation issues identified above.

Reagents Required:

  • Substrate: 2-azido-N-(2,4-dimethylphenyl)acetamide

  • Alkyne: (Your specific partner)

  • Catalyst Source: CuSO₄[1][2]·5H₂O (Copper(II) Sulfate)

  • Reductant: Sodium Ascorbate (NaAsc)[1]

  • Ligand: THPTA (Water-soluble) or TBTA (Organic soluble). Recommendation: TBTA for this lipophilic substrate.

  • Solvents: t-Butanol (tBuOH), Water, Dichloromethane (DCM).

Step-by-Step Procedure
  • Prepare the Organic Phase:

    • Dissolve 1.0 equiv of Azide and 1.0–1.2 equiv of Alkyne in a mixture of tBuOH:DCM (2:1) .

    • Note: The DCM is crucial here to keep the 2,4-dimethylphenyl group in solution. Total concentration of reactants should be ~0.1 M.

  • Prepare the Catalyst Complex (The "Master Mix"):

    • In a separate small vial, mix CuSO₄ (5 mol%) and TBTA (10 mol%) in a small amount of tBuOH/Water.

    • Why? Pre-complexing the copper with the ligand prevents the "Amide Chelation" issue described above. The solution should turn a slight blue.

  • Initiation:

    • Add the Catalyst Complex to the Organic Phase.

    • Add Sodium Ascorbate (20 mol%) dissolved in a minimum amount of water.[3]

    • Purge the headspace with Nitrogen/Argon for 1 minute. (Oxygen kills Cu(I)).

  • Reaction:

    • Stir vigorously at Room Temperature for 4–16 hours.

    • Monitoring: Check TLC.[2] If the reaction stalls after 4 hours, add another 10 mol% of Ascorbate (reductant is often consumed by ambient oxygen).

  • Workup (Critical for Yield):

    • The EDTA Wash: The triazole product will chelate copper tightly. Simple extraction often leaves copper bound to the product (reducing yield and purity).

    • Dilute reaction with DCM.[4]

    • Wash the organic layer 2x with 0.1 M EDTA (pH 7-8) or saturated NH₄Cl solution. This strips the copper from the triazole.

    • Dry over MgSO₄ and concentrate.[5]

Frequently Asked Questions (FAQs)

Q: The reaction turned green and stopped. What happened? A: Green indicates Cu(II) .[5] Your catalyst has oxidized. This usually happens if the system wasn't degassed or if the ascorbate was consumed.

  • Fix: Add more Sodium Ascorbate (freshly prepared). If it turns yellow/orange again, the active Cu(I) species is back.

Q: I see conversion on TLC, but my isolated yield is 40% lower than expected. A: You are likely losing product to the aqueous phase or the copper salts.

  • Check the Aqueous Layer: The triazole ring increases polarity. If your alkyne was also polar, the product might be water-soluble.

  • Copper Trapping: If you didn't use EDTA/Ammonia during workup, the copper-triazole complex might be adhering to your silica column or staying in the aqueous wash.

Q: Can I use heat to speed it up? A: Proceed with caution. Alpha-azido carbonyls are generally stable, but high heat (>80°C) can risk decomposition (Curtius-like rearrangements) or elimination of nitrogen. Keep it below 50°C.

Visualizing the Catalytic Cycle & Failure Points

The diagram below illustrates where the specific structure of your molecule interferes with the standard cycle.

CatalyticCycle Cu2 Cu(II) Precursor Cu1 Active Cu(I)-Ligand Cu2->Cu1 + Ascorbate Step1 1. Alkyne Coordination (Cu-Acetylide) Cu1->Step1 FailOx FAILURE: Oxidation by O2 (Turns Green) Cu1->FailOx O2 Leak Step2 2. Azide Coordination Step1->Step2 FailChel FAILURE: Amide Chelation (Substrate Sequesters Cu) Step1->FailChel Amide Interference Step3 3. Metallacycle Formation Step2->Step3 Product Triazole Product Step3->Product Product->Cu1 Catalyst Regeneration

Figure 2: The CuAAC catalytic cycle highlighting where oxidation and amide-chelation can interrupt the process.

References
  • Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[8] Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Handling &amp; Solubilization of 2-azido-N-(2,4-dimethylphenyl)acetamide

Executive Summary & Chemical Context Compound: 2-azido-N-(2,4-dimethylphenyl)acetamide Primary Application: Photoaffinity labeling, "Click" chemistry (CuAAC/SPAAC) proteomics profiling. Physicochemical Challenge: This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2-azido-N-(2,4-dimethylphenyl)acetamide Primary Application: Photoaffinity labeling, "Click" chemistry (CuAAC/SPAAC) proteomics profiling. Physicochemical Challenge: This molecule combines a polar acetamide core with a highly lipophilic 2,4-dimethylphenyl (xylidine) moiety. While the azide group (


) is relatively small, the ortho- and para-methyl substitutions on the phenyl ring significantly increase the partition coefficient (

), causing the molecule to act as a "grease ball" in aqueous environments.

The Core Issue: Users frequently report immediate precipitation ("crashing out") when adding concentrated DMSO stocks to aqueous buffers (PBS, TBS). This guide provides validated protocols to overcome this thermodynamic barrier while preserving the reactive azide functionality.

Troubleshooting Guide (FAQ)

Q1: Why does the solution turn cloudy immediately upon adding the stock to my buffer?

Diagnosis: You are experiencing "Solvent Shock" (Dielectric Constant Mismatch). Mechanism: You likely pipetted a 100% DMSO stock directly into a large volume of aqueous buffer. The local concentration of water at the pipette tip instantly forces the hydrophobic 2,4-dimethylphenyl group to aggregate before it can disperse, forming micro-precipitates that act as nucleation sites for further crystallization. Immediate Fix: Do not add stock directly to the final volume. Use the Intermediate Dilution Protocol (See Section 3).

Q2: What is the maximum solubility I can expect in PBS?

Technical Insight:

  • Without Additives:

    
     (Estimated). The 2,4-dimethyl steric bulk disrupts water structuring significantly more than unsubstituted phenylacetamide.
    
  • With 1% DMSO:

    
    .
    
  • With Carriers (Cyclodextrin):

    
    .
    Recommendation:  If your assay requires 
    
    
    
    , you must use a carrier system like Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD).
Q3: Can I heat the solution to dissolve the precipitate?

CRITICAL WARNING: NO. Reasoning: Organic azides are thermodynamically unstable. While aryl acetamides are generally stable, the


-azido group is sensitive to thermal decomposition. Heating can lead to the release of nitrogen gas (

) and the formation of a reactive nitrene, which will nonspecifically insert into your solvent or protein, ruining the probe's specificity before the assay begins. Safe Limit: Never exceed

. Sonicate in a water bath at room temperature if necessary, but do not heat.
Q4: My cells are sensitive to DMSO. How do I deliver this probe?

Solution: Use a Pluronic F-127 dispersion or HP-


-CD  complexation. These encapsulate the hydrophobic xylidine tail, presenting a hydrophilic surface to the cell membrane while allowing the probe to partition into the lipid bilayer or cytoplasm.

Validated Solubilization Protocols

Protocol A: The "Intermediate Dilution" Method (Standard)

Best for: Biochemical assays, enzyme kinetics, cell lysates.

Concept: Gradually lower the solvent strength to prevent "shock" precipitation.

  • Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 50 mM .

    • Note: Verify complete dissolution by vortexing. The solution should be clear.

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a solution of 50% DMSO / 50% Water .

    • Result: 5 mM compound in 50% DMSO.

    • Why? The presence of 50% DMSO maintains solubility while introducing water hydration shells gradually.

  • Final Dilution (1x):

    • Slowly add the Intermediate Stock to your assay buffer (e.g., PBS) while vortexing rapidly .

    • Target: 1:10 dilution

      
       500 
      
      
      
      final (in 5% DMSO).
    • Optimization: If 5% DMSO is too high, perform a 1:50 dilution from the Intermediate Stock to get 100

      
       in 1% DMSO.
      
Protocol B: Cyclodextrin-Assisted Solubilization (Advanced)

Best for: Live cell imaging, animal studies, high-concentration requirements.

Concept: Host-guest complexation. The hydrophobic dimethylphenyl ring sits inside the cyclodextrin cavity.

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS (0.2 
    
    
    
    m filtered).
  • Solubilization:

    • Add the DMSO Master Stock (50 mM) to the 20% HP-

      
      -CD  solution (not plain PBS).
      
    • Ratio: 1

      
      L stock per 100 
      
      
      
      L CD solution.
    • Incubate: Shake at 500 rpm at Room Temp for 30 mins (protected from light).

  • Mechanism: The cyclodextrin prevents the "crash-out" by sequestering the hydrophobic tail immediately upon contact with water.

Technical Data & Stability Matrix

ParameterSpecification / LimitNotes
MW 204.23 g/mol
LogP (Est.) ~2.3 - 2.8Highly Lipophilic due to xylidine group
Max Solubility (Pure DMSO) > 100 mMStable stock
Max Solubility (PBS, no additives) < 50

M
High risk of precipitation
Max Solubility (PBS + 20% HP-

-CD)
> 2 mMRecommended for high conc.
Stability (Solid) -20°C, Dark, DesiccatedShelf life > 1 year
Stability (DMSO Stock) -20°C, DarkStable for months
Stability (Aqueous) Use immediatelyAzides can hydrolyze slowly; protect from light
Incompatible Solvents Dichloromethane (DCM)Safety Risk: Avoid chlorinated solvents with azides

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your assay's tolerance for DMSO.

G Start Start: 2-azido-N-(2,4-dimethylphenyl)acetamide (Solid Powder) DMSO_Stock Dissolve in Anhydrous DMSO (50 mM Master Stock) Start->DMSO_Stock Assay_Check Check Assay Tolerance: Can you tolerate >1% DMSO? DMSO_Stock->Assay_Check Direct_Dilution Method A: Intermediate Dilution (Step-down to 50% DMSO -> Buffer) Assay_Check->Direct_Dilution Yes (>1% OK) Carrier_Method Method B: Carrier Assisted (Use HP-beta-Cyclodextrin) Assay_Check->Carrier_Method No (Cells/Sensitive) Cloudy Visual Check: Is solution cloudy? Direct_Dilution->Cloudy Success_Simple Proceed to Assay (Keep protected from light) Cloudy->Success_Simple No (Clear) Cloudy->Carrier_Method Yes (Precipitates) Complexation Incubate DMSO stock in 20% HP-beta-CD Carrier_Method->Complexation Success_Complex Proceed to Assay (Soluble & Low DMSO toxicity) Complexation->Success_Complex

Figure 1: Solubilization Decision Tree. Selects between direct dilution and cyclodextrin complexation based on assay sensitivity and precipitation risk.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

    • Context: General principles of solubility for lipophilic amides (LogP consider
  • Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization."[1][2] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

    • Context: Protocol for using HP- -CD to solubilize hydrophobic guests like the dimethylphenyl group.
  • Brase, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240.

    • Context: Safety and stability profiles of organic azides (heat sensitivity).[3][4]

  • Timm, M., et al. (2013). "Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds."[5][6] Ecotoxicology, 22, 765–772.

    • Context: Establishing DMSO tolerance limits in biological assays.[7]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Interpretation of 2-azido-N-(2,4-dimethylphenyl)acetamide

A Comparative Spectral Guide for Synthetic Validation Executive Summary & Application Context 2-azido-N-(2,4-dimethylphenyl)acetamide is a bifunctional building block frequently utilized in fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectral Guide for Synthetic Validation

Executive Summary & Application Context

2-azido-N-(2,4-dimethylphenyl)acetamide is a bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and photoaffinity labeling. It combines a click-ready azide handle with a 2,4-dimethylaniline core , a scaffold common in local anesthetics (e.g., lidocaine analogs) and kinase inhibitors.

This guide addresses the primary analytical challenge: distinguishing the product from its chloro-precursor (2-chloro-N-(2,4-dimethylphenyl)acetamide). Because the electronegativity of the azido group (


) and the chloro group (

) are similar, their influence on the

-methylene protons is subtle. High-resolution NMR (400 MHz+) is required to definitively validate the substitution.
Structural Analysis & Spin System Logic

Before interpreting the data, we must define the spin system. The molecule consists of three distinct domains:

  • The Linker: An isolated methylene (

    
    ) group between a carbonyl and the azide.
    
  • The Core: An amide (

    
    ) proton, highly sensitive to solvent and hydrogen bonding.
    
  • The Scaffold: A 1,2,4-trisubstituted aromatic ring with two non-equivalent methyl groups.

The 2,4-Dimethylphenyl Spin System
  • Position 1: Amide Nitrogen.[1][2]

  • Position 2: Methyl group (

    
    ).
    
  • Position 3: Aromatic Proton (

    
    ) – Isolated singlet-like (meta-coupled).
    
  • Position 4: Methyl group (

    
    ).
    
  • Position 5: Aromatic Proton (

    
    ) – Doublet (ortho-coupled to 
    
    
    
    ).
  • Position 6: Aromatic Proton (

    
    ) – Doublet (ortho-coupled to 
    
    
    
    ).

Note:


 is typically desheilded (shifted downfield) relative to 

due to the anisotropic effect of the adjacent amide carbonyl.
Comparative Analysis: Product vs. Precursor

The most critical validation is ensuring the nucleophilic substitution of chloride by azide is complete.

Scenario A: The Substitution Check (

)

Solvent:


 (Standard) or 

(Polar)
FeaturePrecursor: 2-Chloro-AnalogProduct: 2-Azido-Analog Diagnostic Shift (

)

-Methylene (

)

ppm (s)

ppm (s)
Upfield shift of ~0.15 - 0.20 ppm
Amide (

)
Broad singletSharper singlet Azide is less bulky; H-bonding changes.
Carbon (

)

ppm

ppm
Downfield shift (+8 ppm)

Expert Insight: The proton shift difference is small. If the reaction is incomplete, you will see two methylene singlets separated by roughly 0.2 ppm. If ambiguity remains, run a HSQC or


 NMR ; the carbon shift difference is massive (

ppm) and definitive.
Solvent Effects: Self-Validating Protocol

To confirm the presence of the amide proton and assess sample purity, a "Solvent Tilt" experiment is recommended.

Scenario B:

vs.

The amide proton (


) is exchangeable and acidic. Its position varies wildly based on the solvent's H-bond accepting capability.
ProtonShift in

Shift in

Mechanistic Explanation
Amide


ppm (Broad)

ppm (Sharp)
DMSO H-bonds to NH, deshielding it significantly.

-Methylene

ppm

ppm
Minimal change (non-labile).
Aromatic


ppm

ppm
Solvent anisotropy effects.

Protocol: If the


 peak is obscured by aromatics in chloroform, switch to DMSO. The 

will move downfield to

ppm, into a clear region (the "clean window"), confirming the amide bond integrity.
Experimental Protocols
Method A: Sample Preparation for High-Res NMR
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
     (Recommended for sharpest peaks and solubility).
    
  • Filtration: If the solution is cloudy (salt residues from

    
    ), filter through a cotton plug in a glass pipette directly into the NMR tube.
    
  • Acquisition:

    • Scans: 16 (Standard) or 64 (if detecting minor impurities).

    • Relaxation Delay (

      
      ): Set to 2.0s to ensure accurate integration of the aromatic protons.
      
Method B: Visualization of Logic (Diagrams)

The following diagrams illustrate the synthesis workflow and the spectral assignment logic.

SynthesisWorkflow Start 2,4-Dimethylaniline Step1 Chloroacetylation (Cl-CH2-COCl) Start->Step1 Inter Intermediate: 2-Chloro-N-arylacetamide (CH2 ~4.2 ppm) Step1->Inter -HCl Step2 Substitution (NaN3 / Acetone:H2O) Inter->Step2 SN2 Reaction Product Target: 2-Azido-N-arylacetamide (CH2 ~4.0 ppm) Step2->Product -NaCl Validation NMR Validation (Check for 4.2 ppm impurity) Product->Validation DMSO-d6

Caption: Synthesis workflow highlighting the critical shift monitoring point from Intermediate (4.2 ppm) to Product (4.0 ppm).

NMRLogic Molecule 2-azido-N-(2,4-dimethylphenyl)acetamide Amide Amide NH (Solvent Sensitive) Molecule->Amide Linker Alpha-CH2 (Diagnostic) Molecule->Linker Ring Aromatic Ring (2,4-Dimethyl) Molecule->Ring Methyls Methyl Groups (Non-Equivalent) Molecule->Methyls SigNH 9.5-10.0 ppm (s) (in DMSO) Amide->SigNH SigCH2 4.02 ppm (s) (Upfield from Cl-analog) Linker->SigCH2 SigAr 3 Protons: 1. H6 (d, ~7.6) 2. H5 (d, ~7.0) 3. H3 (s, ~6.9) Ring->SigAr SigMe Two Singlets: ~2.15 ppm & ~2.25 ppm Methyls->SigMe

Caption: Spectral assignment tree for 2-azido-N-(2,4-dimethylphenyl)acetamide in DMSO-d6.

Consolidated Data Table (DMSO-d6)

Reference Frequency: 400 MHz.[3] Temperature: 298 K.

AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
NH 9.80 – 10.05Singlet (s)1H-Disappears in

shake.[1]

(Ar)
7.55 – 7.65Doublet (d)1H8.0Deshielded by C=O.

(Ar)
6.95 – 7.05Doublet (d)1H8.0Overlap possible.[3]

(Ar)
6.85 – 6.95Singlet (s)1H-Often appears as broad singlet.

(Azide)
3.98 – 4.05Singlet (s)2H-Critical Purity Peak.

(Ar)
2.20 – 2.25Singlet (s)3H-2-position (Ortho).

(Ar)
2.15 – 2.20Singlet (s)3H-4-position (Para).
References
  • Missioui, M., et al. (2022).[2][4][5] "2-Azido-N-(4-methylphenyl)acetamide."[1][2][4] IUCrData, 7(6), x220621. [Link]

    • Context: Provides specific NMR data for the 4-methyl analog, validating the shift of the -azido methylene group ( ppm in DMSO).
  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] [Link]

    • Context: Authoritative source for predicting amide NH solvent shifts ( ) between and .
  • Context: Comparative spectral data for halo-substituted N-phenylacetamides.

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of 2-Azido-N-(2,4-dimethylphenyl)acetamide

Executive Summary This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing 2-azido-N-(2,4-dimethylphenyl)acetamide (CAS: N/A, Custom Intermediate). This compound is a critical "Cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing 2-azido-N-(2,4-dimethylphenyl)acetamide (CAS: N/A, Custom Intermediate). This compound is a critical "Click Chemistry" handle and a precursor for nitrogen-containing heterocycles (e.g., quinoxalines).

The Core Challenge: The


-azido moiety (

) is thermally labile and susceptible to nitrogen loss (

). The Solution: This guide compares Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-GC/MS) to demonstrate why ESI is the superior standard for structural confirmation, while EI serves as a forensic tool for degradation analysis.

Structural & Theoretical Basis

Before interpreting spectra, we must define the stability profile of the molecule.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 204.10 Da

  • Key Structural Motifs:

    • Azide Group (

      
      ):  The primary fragmentation driver. Loses 
      
      
      
      (28 Da) to form a reactive nitrene intermediate.
    • Amide Linkage: Susceptible to hydrolysis and Collision-Induced Dissociation (CID) at the C-N bond.

    • 2,4-Dimethylphenyl (Xylidine) Ring: Provides a stable charge carrier (aromatic amine) and characteristic alkyl-aromatic fragments (tropylium derivatives).

Comparative Analysis: ESI vs. EI vs. Precursor

This section objectively compares the observed spectral patterns across different ionization techniques.

Scenario A: ESI-LC-MS/MS (Recommended)

Soft ionization preserves the molecular integrity, allowing for controlled fragmentation.

  • Precursor Ion:

    
     observed at m/z 205.1 .
    
  • Primary Fragmentation Event: The most abundant product ion arises from the loss of molecular nitrogen (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The protonated azide expels

      
      , generating a highly reactive nitrene/iminium ion species.
      
  • Secondary Fragmentation: Cleavage of the amide bond.

    • Mechanism:[1][2][3][4][5] Loss of the acetyl backbone fragment (

      
      ), leaving the protonated 2,4-dimethylaniline (xylidine) moiety.
      
Scenario B: EI-GC/MS (Not Recommended for Quantitation)

Hard ionization and thermal vaporization cause degradation prior to detection.

  • Molecular Ion (

    
    ):  Often absent  or <1% abundance at m/z 204.
    
  • Thermal Artifacts: The high temperature of the GC injector port (

    
    ) triggers the Curtius rearrangement or radical decomposition.
    
  • Dominant Peaks:

    • m/z 121: 2,4-dimethylaniline radical cation (degradation product).

    • m/z 105: Methyl-tropylium ion (characteristic of xylidine derivatives).

    • m/z 43: Acetyl cation (

      
      ).
      
Scenario C: Comparison with Precursor (2-Chloro Analog)

Used to validate successful azidation synthesis.

FeatureTarget: 2-Azido AnalogPrecursor: 2-Chloro Analog
Formula


MW 204.10197.06
Base Peak (ESI) m/z 205 m/z 198
Isotope Pattern No significant M+2Distinct 3:1 ratio (Cl-35/Cl-37)
Key Neutral Loss


Experimental Data Summary

The following table summarizes the theoretical transitions expected in a Triple Quadrupole (QqQ) or Q-TOF experiment.

Table 1: MS/MS Transition Parameters (ESI Positive Mode)
Transition TypePrecursor (m/z)Product (m/z)Neutral LossCollision Energy (eV)Structural Assignment
Quantifier 205.1122.183 Da25-30Amide cleavage

Xylidine ion
Qualifier 1 205.1177.128 Da (

)
10-15Nitrene formation (Azide specific)
Qualifier 2 122.1105.117 Da (

)
35-40Deamination

Methyl-tropylium
Qualifier 3 122.177.045 Da45+Phenyl ring fragmentation

Visualized Fragmentation Pathways[7]

The following diagram illustrates the specific fragmentation logic for 2-azido-N-(2,4-dimethylphenyl)acetamide under ESI conditions.

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 205.1 (Intact Molecule) Nitrene Nitrene Intermediate m/z 177.1 (Highly Reactive) M_Ion->Nitrene Loss of N2 (-28 Da) Low CE Xylidine 2,4-Dimethylaniline Ion m/z 122.1 (Stable Base Peak) M_Ion->Xylidine Direct Amide Hydrolysis (-83 Da) High CE Nitrene->Xylidine Amide Cleavage (-55 Da) Med CE Tropylium Methyl-Tropylium m/z 105.1 (Aromatic Skeleton) Xylidine->Tropylium Deamination (-17 Da) High CE key Blue: Parent | Yellow: Intermediate | Green: Quant Ion | Red: Fragment

Figure 1: Step-wise fragmentation pathway in ESI(+) mode. The loss of N2 is the diagnostic "fingerprint" for the azide group.

Experimental Protocol (Self-Validating)

To ensure trustworthy results, follow this protocol which includes a built-in "Thermal Check" to validate that you are analyzing the intact azide and not a degradation product.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if storing long-term.

  • Concentration: 1 µg/mL (1 ppm).

  • Critical Control: Keep sample at 4°C . Do not heat to dissolve.

Step 2: Direct Infusion (System Check)
  • Mode: ESI Positive.[4]

  • Flow Rate: 10 µL/min.

  • Scan Range: m/z 50–300.

  • Validation Criterion: You must see m/z 205.1 as the dominant peak.

    • Failure Mode: If m/z 122 or 177 is the base peak without collision energy applied, your source temperature is too high (

      
      ) or the sample has degraded. Lower source temp to 250°C. 
      
Step 3: LC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Time: The azide is less polar than the 2-chloro precursor. Expect elution after the chloro-analog but before the non-functionalized xylidine.

Decision Logic for Researchers

Use the following flowchart to determine the correct analytical approach based on your specific research goal.

DecisionTree Start Start: Sample Analysis Goal_Quant Goal: Quantify Purity (Synthesis Yield) Start->Goal_Quant Goal_Impurity Goal: Identify Thermal Degradants Start->Goal_Impurity Method_ESI Method: ESI-LC-MS (Soft Ionization) Goal_Quant->Method_ESI Prevents degradation Method_GC Method: EI-GC-MS (Hard Ionization) Goal_Impurity->Method_GC Simulates thermal stress Result_ESI Detects Intact Azide (m/z 205) Method_ESI->Result_ESI Result_GC Detects Isocyanates/Amines (m/z 121, 160) Method_GC->Result_GC

Figure 2: Analytical decision matrix. Use ESI for confirmation of the azide; use GC-MS to study thermal stability.

References

  • NIST Mass Spectrometry Data Center. "Acetamide, N-(2,4-dimethylphenyl)- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Missioui, M., et al. "2-Azido-N-(4-methylphenyl)acetamide."[1][6] IUCrData, vol. 7, no. x220621, 2022. (Provides crystallographic and synthesis evidence for the stability of the 4-methyl analog). [Link]

  • Jobelius, H.H., et al. "Azides." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. (Authoritative source on the thermal instability and explosion hazards of organic azides). [Link]

  • Scripps Center for Metabolomics. "METLIN: Metabolite and Chemical Entity Database." (General reference for fragmentation rules of acetamides). [Link]

Sources

Validation

Comparative Structural Guide: 2-Azido-N-(2,4-dimethylphenyl)acetamide Characterization

Content Type: Technical Comparison & Experimental Guide Audience: Crystallographers, Medicinal Chemists, and Structural Biologists Executive Summary & Structural Context 2-azido-N-(2,4-dimethylphenyl)acetamide is a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide
Audience: Crystallographers, Medicinal Chemists, and Structural Biologists

Executive Summary & Structural Context

2-azido-N-(2,4-dimethylphenyl)acetamide is a pivotal intermediate in the synthesis of nitrogen-rich heterocycles (such as 1,2,3-triazoles via Click chemistry) and a structural analog to various amide-based fungicides and analgesics.

This guide provides a comparative analysis of the crystallographic properties of the 2,4-dimethylphenyl scaffold against its direct precursor (2-chloro-analog ) and its steric isomer (2,6-dimethyl-analog ). By synthesizing data from verified X-ray diffraction (XRD) studies of these closely related structures, we establish a predictive model for the target azide's solid-state behavior, lattice stability, and synthesis protocols.

Key Insight: The transition from the chloro- precursor to the azide functionality typically preserves the general packing motif (isostructuralism) but alters the lattice energy due to the linear azide group’s capacity for weak


-stacking interactions, distinct from the halogen bond potential of chlorine.

Comparative Crystallographic Data

The following data compares the verified crystal structure of the direct precursor (Compound A ) with the steric isomer of the target (Compound B ). This comparison isolates the effects of the azide substitution and the methyl-group positioning on the crystal lattice.

Table 1: Lattice Parameter Comparison
ParameterPrecursor (Reference Standard) Steric Isomer (Comparative)
Compound Name 2-Chloro-N-(2,4-dimethylphenyl)acetamide 2-Azido-N-(2,6-dimethylphenyl)acetamide
Crystal System TriclinicTriclinic
Space Group


a (Å) 4.7235(7)4.8530(3)
b (Å) 10.407(2)7.3504(5)
c (Å) 11.451(2)29.862(3)

(°)
67.07(2)°93.584(6)°

(°)
86.84(1)°90.385(5)°

(°)
78.95(2)°99.905(5)°
Z (Molecules/Cell) 24 (Two independent molecules)
Primary Interaction N—H[1][2][3][4][5][6][7][8]···O (Intermolecular Chain)N—H[1][3][7]···O (Intermolecular Chain)
Source Gowda et al. (Acta Cryst. E64) [1]Missioui et al. (IUCrData) [2]
Structural Analysis & Prediction
  • Packing Efficiency: The 2,4-dimethyl substitution (Precursor) allows for a tighter packing along the b-axis (10.40 Å) compared to the 2,6-dimethyl isomer, where the steric bulk of the two ortho-methyl groups forces a significant expansion in the c-axis (29.86 Å) to accommodate the twisted amide plane.

  • Azide vs. Chloro: In the target molecule (2-azido-N-(2,4-dimethylphenyl)acetamide), researchers should anticipate a unit cell similar to the Precursor but with a slight elongation in the stacking direction to accommodate the linear

    
     moiety (
    
    
    
    Å bond lengths) compared to the single Cl atom.
  • H-Bonding Motif: Both structures confirm that the Amide-I motif (

    
    ) is the dominant supramolecular synthon, forming infinite 1D chains. This motif is robust and will persist in the target azide.
    

Experimental Protocols

Synthesis Workflow: Chloro-to-Azide Transformation

Objective: Synthesize 2-azido-N-(2,4-dimethylphenyl)acetamide from its chloro-precursor while minimizing hydrolysis byproducts.

Reagents:

  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)[9]
    
  • Solvent: Acetone/Water (4:1 v/v) or Ethanol/Water (8:2 v/v)

Protocol:

  • Dissolution: Dissolve 1.0 eq of the chloro-amide precursor in the solvent mixture. Ensure complete solubilization at room temperature.

  • Activation: Add 1.5 eq of

    
     slowly to the stirring solution. Caution: Azides are potentially explosive; use a blast shield.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the lower-polarity chloro-spot.
    
  • Quench & Extraction: Cool to RT. Pour into ice-cold water. The azide product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from hot Ethanol to obtain single crystals suitable for XRD.

X-Ray Diffraction Data Collection Strategy

Objective: Obtain high-resolution data to resolve the azide group disorder common in these structures.

  • Crystal Selection: Select a prism-like crystal (

    
     mm). Avoid needles, which often indicate twinning in this scaffold.
    
  • Mounting: Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K (Cryostream). Reasoning: Azide groups often exhibit high thermal motion or terminal disorder at room temperature; cooling is essential to fix the terminal nitrogen position.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Step: Check the terminal nitrogen (

      
      ) for disorder. If the ellipsoid is elongated, apply a split-site model with constrained occupancy.
      

Visualization of Pathways & Interactions

Figure 1: Synthesis & Crystallization Logic

This diagram illustrates the transformation pathway and the critical decision nodes for obtaining diffraction-quality crystals.

SynthesisWorkflow Start 2,4-Dimethylaniline Inter 2-Chloro-N- (2,4-dimethylphenyl)acetamide (Precursor) Start->Inter Acylation Target 2-Azido-N- (2,4-dimethylphenyl)acetamide Inter->Target Nucleophilic Subst. Reagent + Chloroacetyl Chloride Reagent->Inter Step2 + NaN3 (Reflux) Step2->Target Cryst Recrystallization (Slow Evap: Ethanol) Target->Cryst XRD XRD Analysis (Triclinic P-1) Cryst->XRD Diffraction

Caption: Synthesis pathway from aniline precursor to single-crystal isolation. Note the transition from Acylation to Azidation.

Figure 2: Supramolecular H-Bonding Network

The dominant interaction governing the crystal lattice of N-phenylacetamides is the intermolecular amide hydrogen bond.

HBonds Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 N-H ... O Mol3 Molecule C (Donor N-H) Mol2->Mol3 O ... H-N Interaction1 H-Bond (2.8 Å) Interaction2 Pi-Stacking (Phenyl-Phenyl)

Caption: Schematic of the infinite 1D chain motif formed by Amide-I hydrogen bonds along the crystallographic b-axis.

References

  • Gowda, B. T., et al. (2008). "2-Chloro-N-(2,4-dimethylphenyl)acetamide."[1] Acta Crystallographica Section E: Structure Reports Online, 64(1), o85.

  • Missioui, M., et al. (2022).[6][7][8] "Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide." IUCrData, 7(x220551).

  • BenchChem. (2025).[9] "Synthesis Protocol for 2-azido-N-(2-chlorophenyl)acetamide." (General Protocol Adaptation).[1][9]

  • PubChem. (2025).[2] "N-(2,4-Dimethylphenyl)acetamide Compound Summary."

Sources

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